molecular formula C10H5BrN2 B8783360 1-Bromoisoquinoline-5-carbonitrile

1-Bromoisoquinoline-5-carbonitrile

Cat. No.: B8783360
M. Wt: 233.06 g/mol
InChI Key: FKUPKSGBURJCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromoisoquinoline-5-carbonitrile is an organic compound with the molecular formula C₁₀H₅BrN₂ It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoisoquinoline-5-carbonitrile can be synthesized through several methods. One common approach involves the bromination of isoquinoline followed by the introduction of a cyano group. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as sulfuric acid. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromoisoquinoline-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of bases or catalysts to facilitate the reaction.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are commonly used.

    Coupling Reactions: Palladium catalysts and ligands are typically employed in coupling reactions, along with suitable bases and solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoisoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromoisoquinoline-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.

Mechanism of Action

The mechanism of action of 1-Bromoisoquinoline-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and cyano groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

  • 5-Bromoisoquinoline-1-carbonitrile
  • 6-Bromoisoquinoline-1-carbonitrile
  • 8-Bromoisoquinoline-1-carbonitrile

Comparison: 1-Bromoisoquinoline-5-carbonitrile is unique due to the specific positioning of the bromine and cyano groups on the isoquinoline ring. This positioning can influence the compound’s reactivity and properties, making it distinct from other bromoisoquinoline derivatives. For example, the electronic effects and steric hindrance caused by the substituents can vary, leading to different chemical behaviors and applications.

Properties

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

IUPAC Name

1-bromoisoquinoline-5-carbonitrile

InChI

InChI=1S/C10H5BrN2/c11-10-9-3-1-2-7(6-12)8(9)4-5-13-10/h1-5H

InChI Key

FKUPKSGBURJCDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN=C(C2=C1)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphorus oxybromide (6.7 g) was added to a suspension of 1-oxo-1,2-dihydro-5-isoquinolinecarbonitrile (2 g) in 1,2-dichloroethane (100 ml). The resulting suspension was heated under reflux overnight. The solvent was removed in vacuo and the residue was washed with aq NaHCO3 (2N, 2×15 ml) to afford, after drying, the title compound (2.27 g). δH (DMSO-d6, 400 MHz): 7.99 (2H, m), 8.54 (3H, m).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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